

# Technical Assessment: 3-(Hydroxymethoxy)propane-1,2-diol

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## Compound of Interest

Compound Name: 3-(Hydroxymethoxy)propane-1,2-diol

Cat. No.: B13154598

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## Identity, Stability Dynamics, and Analytical Characterization

### Chemical Identity & The Hemiacetal Equilibrium

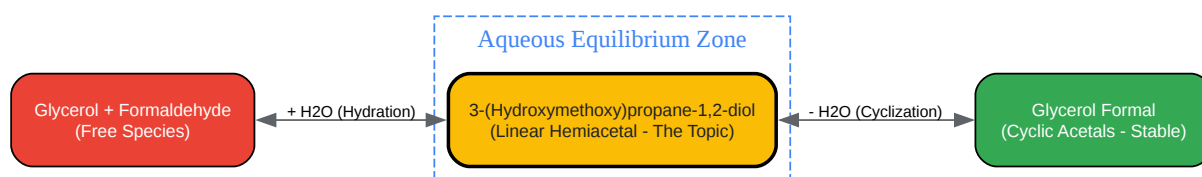
The molecule **3-(Hydroxymethoxy)propane-1,2-diol** is the linear adduct formed by the nucleophilic attack of glycerol's primary hydroxyl group on formaldehyde. It is rarely isolated as a pure substance due to the thermodynamic drive toward cyclization (forming 1,3-dioxanes/dioxolanes) or reversion to starting materials.

Key Distinction:

- The Subject (Linear): **3-(Hydroxymethoxy)propane-1,2-diol** (Hemiacetal).
- The Commercial Excipient (Cyclic): Glycerol Formal (CAS: 99569-11-6), a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane.

### Thermodynamic Equilibrium Pathway

The following diagram illustrates the dynamic relationship between the linear hemiacetal and its stable cyclic counterparts.



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Figure 1: The reactive pathway showing the linear hemiacetal as the unstable bridge between free reactants and the cyclic excipient.

## Physical & Chemical Properties

Because the linear form exists in equilibrium, experimental physical properties (BP, MP) are often confounded by the presence of the cyclic forms. The data below synthesizes computational descriptors (for the pure linear form) and experimental ranges for the equilibrium mixture.

### Table 1: Physicochemical Profile

Property	Value / Description	Source/Note
IUPAC Name	3-(Hydroxymethoxy)propane-1,2-diol	
Molecular Formula	C H O	
Molecular Weight	122.12 g/mol	PubChem [1]
Physical State	Viscous Liquid (in situ)	Hygroscopic, typically in solution.[1][2][3]
LogP (Octanol/Water)	-1.8 (Estimated)	Highly Hydrophilic [1]
Polar Surface Area	69.9 Å <sup>2</sup>	High polarity due to 4 oxygen atoms.
H-Bond Donors	3	
H-Bond Acceptors	4	
Boiling Point	N/A (Decomposes/Cyclizes)	Heating drives dehydration to Cyclic Glycerol Formal (BP ~193°C).
Solubility	Miscible in Water, DMSO, Alcohols	Insoluble in Hexane, Diethyl Ether.
Density (Predicted)	~1.25 g/cm <sup>3</sup>	Based on glycerol/formal mixture density.

## Stability & Reactivity: The "Hidden Formaldehyde" Risk

For drug development professionals, the physical properties are secondary to the chemical reactivity profile. This molecule acts as a "formaldehyde reservoir."

### Mechanism of Instability

- **pH Sensitivity:** In acidic conditions ( $\text{pH} < 4$ ), the hemiacetal hydroxyl is protonated, leading to rapid cyclization or hydrolysis.
- **Dilution Effect:** Upon high dilution in aqueous media (e.g., injection into the bloodstream), the equilibrium shifts left (see Fig 1), releasing free formaldehyde.
- **Protein Cross-linking:** The released formaldehyde can react with amine groups on API (Active Pharmaceutical Ingredients) or proteins (N-methylol formation), causing immunogenicity or potency loss.

**Critical Warning:** Standard "Free Formaldehyde" assays (like colorimetric acetylacetone methods) may shift the equilibrium during the test, leading to over-estimation, or fail to detect the potential formaldehyde stored in the hemiacetal if the conditions are not forcing.

## Analytical Protocol: Distinguishing Linear vs. Cyclic Forms

To specifically identify **3-(hydroxymethoxy)propane-1,2-diol** in a matrix of glycerol formal, Carbon-13 NMR (

C-NMR) is the only definitive method. HPLC and GC often disrupt the equilibrium.

### Protocol: Low-Temperature

#### C-NMR Characterization

**Objective:** Slow down the hemiacetal exchange rate to observe distinct signals for the linear species.

**Reagents:**

- Sample (Glycerol Formal/Hemiformal mixture)
- Solvent: DMSO-d

(preferred over D

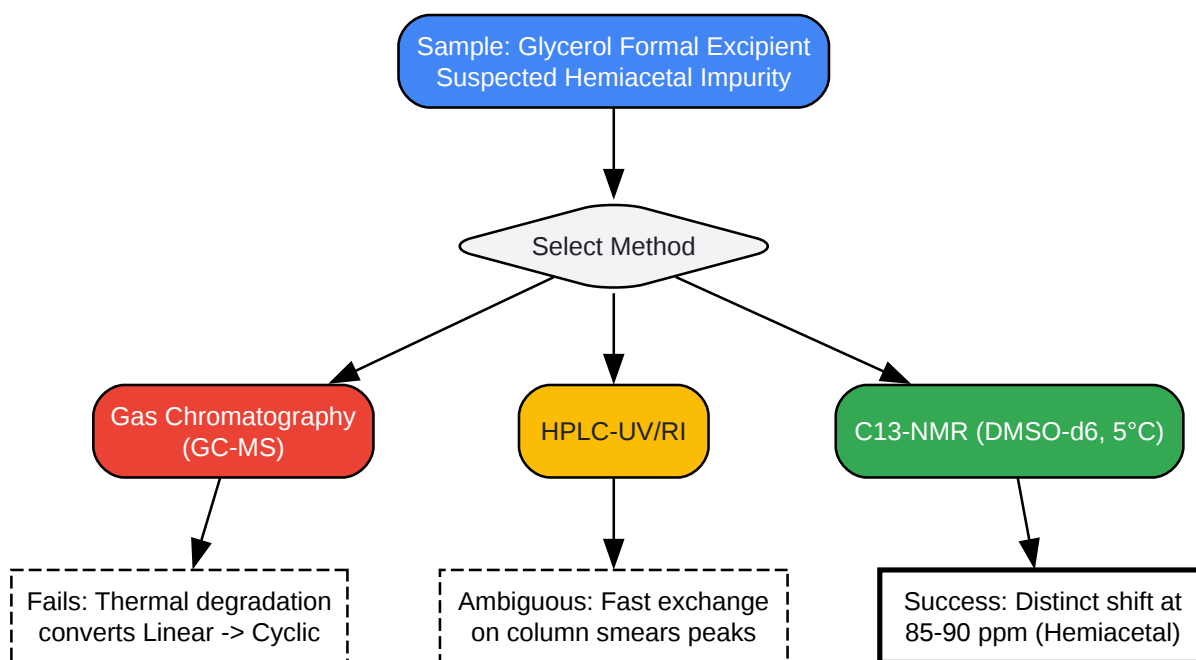
O to minimize hydrolysis)

- Internal Standard: TMS (Tetramethylsilane)

#### Step-by-Step Methodology:

- Sample Prep: Dissolve 50 mg of the sample in 0.6 mL of DMSO-d  
. Avoid adding acid or base.[\[4\]](#)
- Temperature Control: Cool the NMR probe to 278 K (5°C). Lower temperatures reduce the exchange rate between the hemiacetal and the free aldehyde.
- Acquisition:
  - Frequency: 100 MHz or higher for  
C.
  - Scans: Minimum 1024 scans (hemiacetal is often a minor component).
  - Pulse Delay: 2.0 seconds (ensure relaxation of quaternary carbons).
- Signal Interpretation (Key Shifts):
  - 93-95 ppm: Cyclic acetal -O-CH  
-O- carbons (Glycerol Formal).
  - 85-90 ppm: Linear Hemiacetal -O-CH  
-OH carbon. (This is the diagnostic peak).
  - 82.5 ppm: Free Formaldehyde (hydrate form, methylene glycol).

## Analytical Decision Tree



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Figure 2: Selection of analytical methodology. NMR is the requisite standard for non-destructive identification.

## Toxicology & Safety

- Hazard Classification: Treated similarly to Formaldehyde/Glycerol mixtures.
- GHS Signal: Warning (Suspected Carcinogen due to CH  
O release).
- LD50: Not established for the pure linear form. Glycerol Formal (cyclic) has an LD50 (Rat, Oral) of ~8 g/kg [2], but the hemiacetal's toxicity is driven by the release rate of formaldehyde.
- Handling: Must be handled in a fume hood. Avoid contact with strong acids (exothermic polymerization) and strong oxidizers.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23190111, **3-(Hydroxymethoxy)propane-1,2-diol**. Retrieved from [[Link](#)]
- Sanderson, D. M. (1959). The toxicology of glycerol formal. *Journal of Pharmacy and Pharmacology*, 11(1), 150-156. (Foundational toxicology for the glycerol formal class).
- European Chemicals Agency (ECHA). Registration Dossier for Glycerol Formal.[5] (Provides mixture properties and equilibrium context). Retrieved from [[Link](#)]

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## Sources

- 1. Glycerol formal = 98.0 GC 99569-11-6 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. chemos.de [[chemos.de](https://www.chemos.de)]
- 3. bmse000856 Glycerol at BMRB [[bmr.io](https://www.bmrb.io)]
- 4. 2-Amino-2-(hydroxymethyl)-1,3-propanediol(77-86-1)MSDS Melting Point Boiling Density Storage Transport [[m.chemicalbook.com](https://www.m.chemicalbook.com)]
- 5. 3-(2-Hydroxyethoxy)propane-1,2-diol | C5H12O4 | CID 85759 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Assessment: 3-(Hydroxymethoxy)propane-1,2-diol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13154598/docs#technical-assessment-3-hydroxymethoxy-propane-1-2-diol>]

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